2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17390393
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FNO |
---|---|
Molecular Weight | 195.23 g/mol |
IUPAC Name | 2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3 |
Standard InChI Key | IMDPOLWCVTWFBR-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)C2CC2N)F |
Introduction
Chemical Synthesis and Stereochemical Considerations
The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine involves multi-step organic reactions, primarily focusing on cyclopropanation and subsequent functionalization. A common approach begins with the formation of the cyclopropane ring via carbene or carbenoid addition to an alkene precursor. For example, the trans-isomer of a related compound, 2-(3-fluorophenyl)-1-cyclopropyl amine, is synthesized through DCC-mediated amidation followed by silica gel chromatography to separate diastereomers . Hydrolysis under refluxing ethanolic HCl yields enantioenriched amines with >95% enantiopurity .
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclopropanation | Carbenoid addition to alkene | Cyclopropane ring formation |
2 | Amidation | DCC, (S)-(+)-α-methoxyphenylacetic acid | Diastereomer separation (63a/63b) |
3 | Hydrolysis | Ethanolic HCl, reflux | Enantioenriched amine (62a/62b) |
The rigidity of the cyclopropane ring introduces steric and electronic effects that influence both synthetic pathways and biological activity. For instance, replacing a benzylic methylene group with a cyclopropane ring enhances metabolic stability by reducing oxidative degradation .
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine, reflects its ethoxy and fluorine substituents on the aromatic ring and the amine group on the cyclopropane. X-ray crystallography of analogous compounds reveals that the cyclopropane ring induces conformational restrictions, altering binding orientations in enzyme active sites . For example, in nNOS inhibitors, the fluorophenyl ring adopts a position that minimizes van der Waals clashes, optimizing selectivity .
Table 2: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄FNO | |
Molecular Weight | 195.23 g/mol | |
Canonical SMILES | CCOC1=C(C=C(C=C1)C2CC2N)F | |
Enantiopurity | >95% |
Stereochemistry plays a critical role in biological activity. The (R,R) enantiomer of a related cyclopropane derivative exhibits 8-fold higher nNOS affinity than the (S,S) counterpart due to favorable linker conformations and fluorophenyl orientations .
Pharmacological Applications and Selectivity
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine derivatives demonstrate potent inhibition of nNOS, a key enzyme in neurotransmission and neurodegenerative diseases. In vitro assays show that introducing a cyclopropane ring improves selectivity over iNOS by 73-fold compared to earlier leads . This selectivity arises from differential interactions with hydrophobic pockets in NOS isoforms.
Table 3: Enzymatic Inhibition Profiles
Compound | nNOS Kᵢ (μM) | iNOS Kᵢ (μM) | Selectivity (nNOS/iNOS) |
---|---|---|---|
Lead Compound | 0.019 | 1.4 | 73-fold |
Analog A | 0.018 | 1.3 | 72-fold |
Comparative Analysis with Structural Analogs
Comparing 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine to analogs like (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride reveals stark differences in stereochemical impact. The latter, a tranylcypromine derivative, shows distinct binding modes in monoamine oxidase inhibition, underscoring the role of substituent positioning .
Table 4: Structural and Functional Comparisons
Compound | Target Enzyme | Selectivity Over Isoforms | Key Structural Feature |
---|---|---|---|
2-(4-Ethoxy-3-fluorophenyl)... | nNOS | 73-fold (iNOS) | Ethoxy-fluorophenyl group |
(1R,2S)-2-(4-Fluorophenyl)... | MAO | 10-fold (MAO-A/MAO-B) | trans-Cyclopropane configuration |
Future Directions and Challenges
Future studies should address CYP3A4 off-target effects through rational design, such as incorporating polar groups to reduce hydrophobicity. Additionally, in vivo pharmacokinetic studies are needed to validate brain permeability claims suggested by in vitro models . Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound toward preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume